4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
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Overview
Description
It has the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . This compound is often used in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 4-methyl-3-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The Boc group can be removed by acid or base hydrolysis to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary product is 4-methyl-3-aminohexanoic acid.
Scientific Research Applications
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-butoxycarbonyl)amino]-4-methylhexanoic acid
- 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Uniqueness
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a methyl-substituted hexanoic acid backbone. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
CMRZYYUYDQRCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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